

mechanism of action of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -(4-hydroxyphenyl)-4-methylbenzenesulfonamide
Cat. No.:	B086529

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An In-Depth Technical Guide to the Mechanism of Action of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the pharmacological properties of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**. As a Senior Application Scientist, my objective is to provide not just a review of existing data, but a synthesized analysis that informs experimental design and interpretation. The narrative that follows is structured to build a logical case for the compound's putative mechanisms of action, grounded in the established pharmacology of its core chemical moieties: the sulfonamide and the 4-hydroxyphenyl groups. While direct, in-depth studies on this specific molecule are limited, a wealth of information on structurally related compounds allows for well-reasoned hypotheses regarding its biological targets and pathways. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure the integrity of future investigations.

Introduction and Chemical Identity

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide linkage between a p-toluenesulfonyl group and a 4-aminophenol moiety. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[\[1\]](#)[\[2\]](#)

The presence of the 4-hydroxyphenyl group is also significant, as it is a common feature in molecules with antioxidant and analgesic properties.[\[3\]](#)[\[4\]](#)

Chemical Structure:

- IUPAC Name: **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**
- Molecular Formula: $C_{13}H_{13}NO_3S$
- Molecular Weight: 263.31 g/mol
- CAS Number: 1146-43-6[\[5\]](#)

The inherent structural features of this molecule suggest a predisposition for interaction with various biological targets, which will be the central focus of this guide.

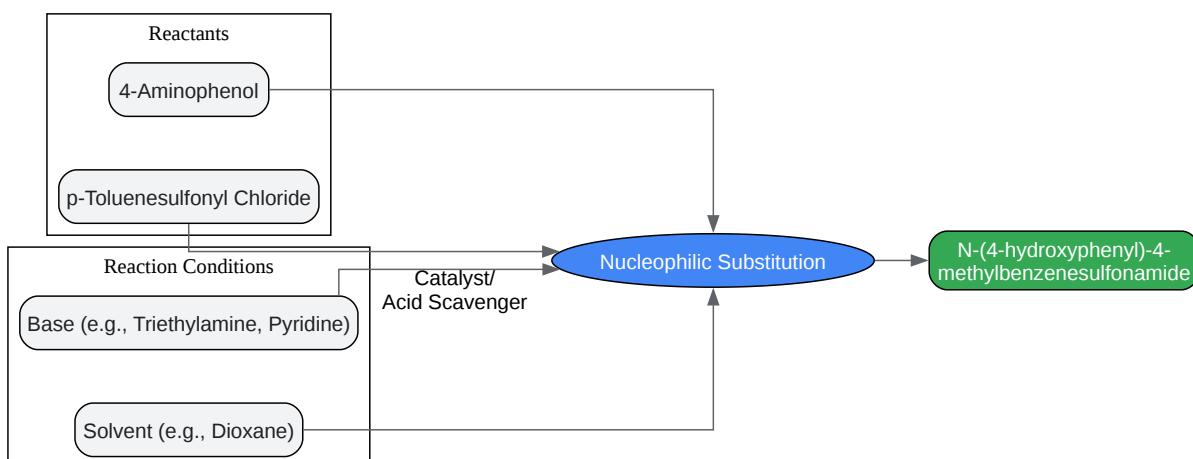
Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** is presented in Table 1. These parameters are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental conditions.

Property	Value	Source
Molecular Weight	263.31 g/mol	
XLogP3	2.4	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	3	[5]
Boiling Point (at 760 mmHg)	446.9°C	[5]
Density	1.362 g/cm ³	[5]

Synthesis Overview

The synthesis of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** and its analogs is typically achieved through a nucleophilic substitution reaction. The most common route involves the reaction of 4-aminophenol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.^[1] Variations of this procedure may utilize different solvents and bases to optimize yield and purity.



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Caption: General synthesis scheme for **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.

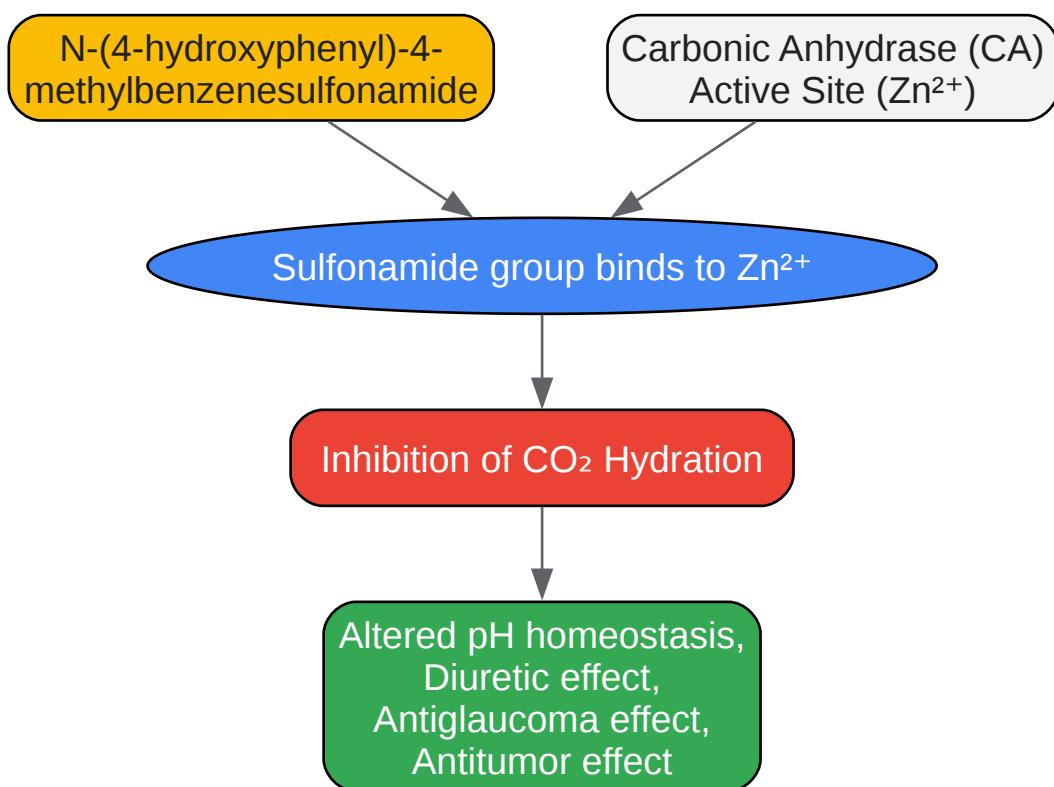
Postulated Mechanisms of Action

Based on the extensive literature on sulfonamides and compounds containing a 4-hydroxyphenyl moiety, several key mechanisms of action can be postulated for **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore and a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7]

- Causality of Interaction: The primary sulfonamide (or a secondary sulfonamide in its deprotonated form) coordinates to the Zn^{2+} ion in the active site of carbonic anhydrase, mimicking the transition state of the CO_2 hydration reaction.[8] This strong interaction blocks the catalytic activity of the enzyme. The aromatic and hydroxyphenyl portions of the molecule likely interact with residues in the active site cavity, influencing isoform selectivity and binding affinity.[9][10]



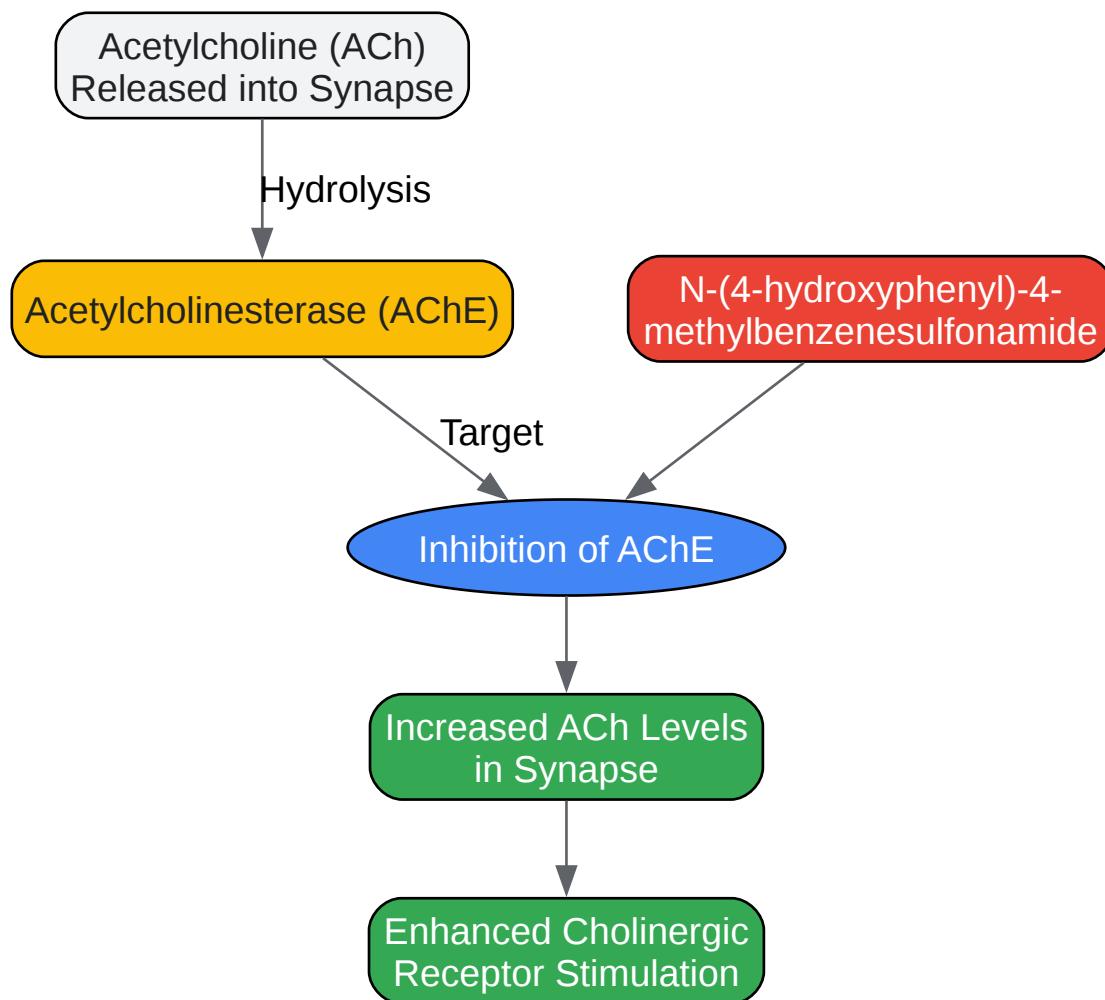
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Caption: Postulated mechanism of carbonic anhydrase inhibition.

Cholinesterase Inhibition

A closely related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has been shown to be an inhibitor of acetylcholinesterase (AChE).^{[11][12]} AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.^[13]

- Causality of Interaction: AChE inhibitors typically bind to the active site of the enzyme, preventing acetylcholine from being broken down.^[14] This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Sulfonamide derivatives have been explored as potential treatments for Alzheimer's disease due to their ability to inhibit both acetylcholinesterase and butyrylcholinesterase.^{[15][16]} The specific interactions of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** with the active site of AChE would need to be confirmed through molecular docking and enzymatic assays.



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Caption: Putative role in inhibiting acetylcholine hydrolysis.

Lipoxygenase Inhibition and Anti-inflammatory Effects

Derivatives of the N-methylated analog of the title compound have demonstrated inhibitory activity against lipoxygenase (LOX).^{[11][12]} Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are potent inflammatory mediators.^[5]

- Causality of Interaction: By inhibiting LOX, **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** could block the production of leukotrienes from arachidonic acid. This would lead to a reduction in inflammation. The 4-hydroxyphenyl moiety may contribute to this activity, as phenolic compounds are known to possess anti-inflammatory and antioxidant properties.^[17] The precise binding mode within the LOX active site would determine the potency and selectivity of inhibition.

Antioxidant Activity

The 4-hydroxyphenyl group is a well-known scavenger of free radicals. For instance, the structurally similar compound N-(4-hydroxyphenyl)retinamide (Fenretinide) is an effective antioxidant.^[3]

- Causality of Interaction: The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. This antioxidant potential could contribute to a neuroprotective or anti-inflammatory profile by reducing oxidative stress.

Experimental Protocols for Mechanistic Validation

To validate the postulated mechanisms of action, a series of well-defined enzymatic assays are required. The following protocols are provided as a starting point for researchers.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

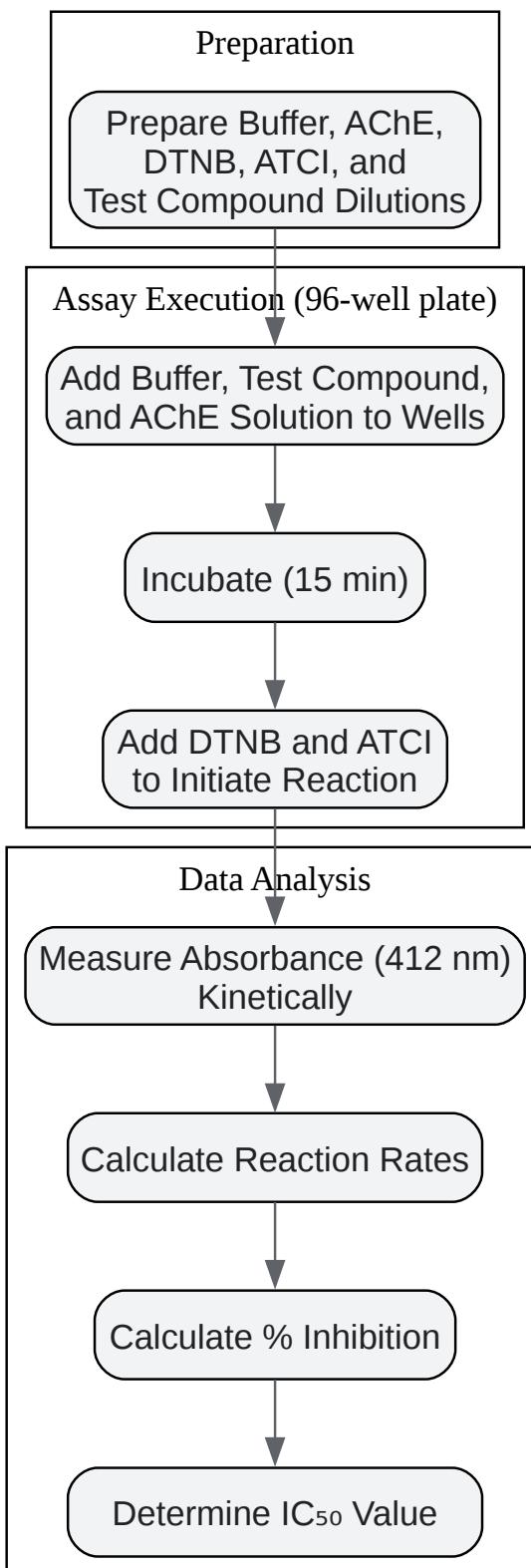
This colorimetric assay is a standard method for screening AChE inhibitors.

Principle: AChE hydrolyzes acetylthiocholine (ATCl) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.^[1]

Step-by-Step Protocol:

- Reagent Preparation:
 - Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
 - AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).
 - DTNB Solution: 10 mM DTNB in assay buffer.
 - ATCI Solution: 14-15 mM ATCI in deionized water.
 - Test Compound: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.
- Assay Procedure (96-well plate):
 - Add 25 μ L of assay buffer to all wells.
 - Add 50 μ L of the test compound dilutions to the sample wells. Add 50 μ L of assay buffer with DMSO for the negative control and a known inhibitor (e.g., Donepezil) for the positive control.
 - Add 25 μ L of AChE solution to all wells except for the blank.
 - Incubate the plate at 25°C for 15 minutes.
 - Add 50 μ L of DTNB solution to each well.
 - Initiate the reaction by adding 50 μ L of ATCI solution to all wells.
- Data Acquisition and Analysis:
 - Immediately measure the absorbance at 412 nm using a microplate reader.
 - Take kinetic readings every minute for 10-15 minutes.
 - Calculate the rate of reaction (Δ Abs/min).
 - Determine the percentage of inhibition for each concentration.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC_{50} value.



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Caption: Workflow for the acetylcholinesterase inhibition assay.

Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase.

Principle: Lipoxygenase catalyzes the peroxidation of linoleic acid, forming a conjugated diene hydroperoxide that absorbs light at 234 nm.[\[18\]](#)

Step-by-Step Protocol:

- **Reagent Preparation:**
 - Assay Buffer: 0.2 M Borate Buffer, pH 9.0.
 - Enzyme Solution: Dissolve soybean lipoxygenase in the assay buffer to a concentration that gives a suitable reaction rate (e.g., 400 U/mL). Keep on ice.
 - Substrate Solution: Prepare a 250 μ M solution of linoleic acid in the assay buffer.
 - Test Compound: Prepare a stock solution in DMSO and create serial dilutions.
- **Assay Procedure (UV-transparent cuvettes or 96-well plate):**
 - To the sample cuvettes, add 487.5 μ L of the enzyme solution and 12.5 μ L of the test compound dilution. For the control, add 12.5 μ L of DMSO instead of the test compound.
 - Incubate the mixture at room temperature for 5 minutes.
 - Initiate the reaction by adding 500 μ L of the substrate solution.
- **Data Acquisition and Analysis:**
 - Immediately measure the increase in absorbance at 234 nm for 3-5 minutes.
 - Calculate the rate of reaction from the linear portion of the curve.

- Determine the percentage of inhibition and calculate the IC_{50} value as described for the AChE assay.

Conclusion and Future Directions

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a molecule with significant therapeutic potential, predicated on the well-established biological activities of its constituent chemical groups. The primary postulated mechanisms of action include the inhibition of carbonic anhydrase, acetylcholinesterase, and lipoxygenase, with potential secondary effects stemming from antioxidant and broader anti-inflammatory activities.

The immediate path forward for researchers is clear: direct experimental validation of these hypotheses is required. The protocols provided in this guide offer a robust framework for such investigations. Beyond initial enzymatic assays, further studies should focus on:

- Target Identification: Employing techniques such as affinity chromatography or thermal shift assays to identify the direct binding partners of the compound in a cellular context.
- Cell-Based Assays: Evaluating the compound's effects on relevant cellular pathways, such as inflammation in macrophages or neuroprotection in neuronal cell lines.
- In Vivo Studies: Assessing the compound's efficacy and pharmacokinetic profile in animal models of relevant diseases (e.g., glaucoma, neurodegenerative disorders, or inflammation).

By systematically addressing these questions, the scientific community can fully elucidate the mechanism of action of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** and unlock its potential as a lead compound for drug development.

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